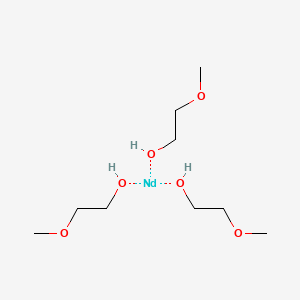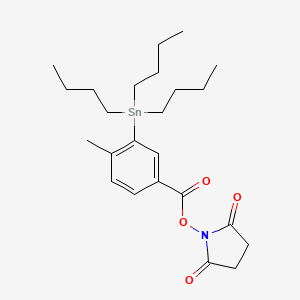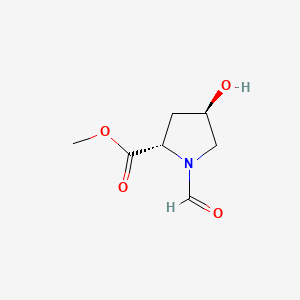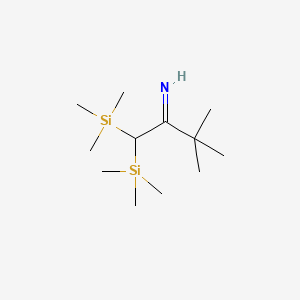
炔诺酮3-乙醚
描述
Norethindrone 3-Ethyl Ether, also known as 3-ethoxy-19-nor-17α-pregna-3,5-dine-20-yn-17-ol, is a medication used in combination with estrogen or alone in hormonal contraceptives, hormone replacement therapy, and in the treatment of gynecological disorders .
Synthesis Analysis
The synthesis of Norethindrone 3-Ethyl Ether involves the reaction with toluene-4-sulfonic acid in tetrahydrofuran at 25°C for 12 hours . The molecular formula of Norethindrone 3-Ethyl Ether is C22H30O2 .Molecular Structure Analysis
The molecular structure of Norethindrone 3-Ethyl Ether is represented by the SMILES notation: CCOC1=CC2=CC[C@@H]3C@H[C@H]3CC[C@@]4(O)C#C)[C@H]2CC1 . The molecular weight is 326.47 .Chemical Reactions Analysis
Ethers, such as Norethindrone 3-Ethyl Ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis
The molecular formula of Norethindrone 3-Ethyl Ether is C22H30O2 and the molecular weight is 326.47 . The storage temperature is +4°C .科学研究应用
蛋白质组学研究
炔诺酮3-乙醚用作蛋白质组学研究中的生化试剂 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。 该化合物可用于研究蛋白质相互作用,识别潜在的药物靶点,并从分子水平上了解疾病机制 .
2. 绝经后泌尿生殖综合征 (GSM) 的治疗 已经开发出一种新型宫内节育器,用于炔诺酮醋酸酯的空间时间释放,作为治疗 GSM 的抗雌激素干预措施 . 该装置包含乙基纤维素 (EC) 和聚己内酯 (PCL),已被设计、制造和优化,用于植入子宫腔 .
对抗雌激素的影响
使用炔诺酮醋酸酯等孕激素提供了一种对抗雌激素对子宫内膜组织影响的方法 . 这减少了不必要的副作用,并改善了 GSM 等疾病治疗的治疗效果 .
继发性闭经的治疗
炔诺酮醋酸酯是一种合成的、口服有效的孕激素,用于绝经前妇女继发性闭经的治疗 . 继发性闭经是指女性在以前有规律的月经周期后,月经停止数月 .
子宫内膜异位症的治疗
作用机制
Target of Action
Norethindrone 3-Ethyl Ether, a synthetic second-generation progestin, primarily targets progesterone receptors in various cells . These target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .
Mode of Action
Upon binding to its targets, Norethindrone 3-Ethyl Ether exerts its effects by inducing downstream changes to target genes . It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .
Biochemical Pathways
The biochemical pathways affected by Norethindrone 3-Ethyl Ether are primarily related to the reproductive system. The compound’s interaction with progesterone receptors leads to alterations in the concentrations of FSH and LH, hormones that regulate the menstrual cycle . It also affects the endometrium, leading to changes in the environment of the uterus .
Pharmacokinetics
Norethindrone 3-Ethyl Ether is rapidly absorbed after oral administration . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, norethindrone is also metabolized to ethinyl estradiol .
Result of Action
The molecular and cellular effects of Norethindrone 3-Ethyl Ether’s action include suppression of ovulation, thickening of cervical mucus, alteration of FSH and LH concentrations, slowing of ovum movement through the fallopian tubes, and alteration of the endometrium . These changes contribute to its contraceptive efficacy.
Action Environment
The action, efficacy, and stability of Norethindrone 3-Ethyl Ether can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by the individual’s diet and liver function . Additionally, the compound’s contraceptive efficacy may be influenced by the individual’s body mass index .
安全和危害
Norethindrone 3-Ethyl Ether may cause serious side effects. It may cause sudden vision loss, bulging eyes, or severe headache; swelling, rapid weight gain; unusual vaginal bleeding; missed menstrual periods; pelvic pain (especially on one side); a breast lump; a light-headed feeling, like you might pass out; increased thirst, increased urination; liver problems–loss of appetite, stomach pain (upper right side), dark urine, jaundice (yellowing of the skin or eyes); or signs of a blood clot–sudden numbness or weakness, problems with vision or speech, chest pain, shortness of breath, swelling or redness in an arm or leg .
生化分析
Biochemical Properties
Norethindrone 3-Ethyl Ether plays a significant role in biochemical reactions, particularly in the context of hormonal regulation and signaling pathways. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with progesterone receptors, where it acts as an agonist, mimicking the effects of natural progesterone. This interaction leads to downstream changes in gene expression and cellular responses. Additionally, Norethindrone 3-Ethyl Ether can interact with sex hormone-binding globulin (SHBG), which affects its bioavailability and distribution within the body .
Cellular Effects
Norethindrone 3-Ethyl Ether influences various types of cells and cellular processes. In reproductive tissues, it modulates the growth and differentiation of endometrial cells, thereby playing a role in menstrual cycle regulation and endometriosis treatment. It also affects cell signaling pathways, particularly those involving progesterone receptors, leading to changes in gene expression and cellular metabolism. In breast tissue, Norethindrone 3-Ethyl Ether can influence the proliferation of mammary epithelial cells, which is relevant in the context of hormone replacement therapy .
Molecular Mechanism
At the molecular level, Norethindrone 3-Ethyl Ether exerts its effects by binding to progesterone receptors, which are nuclear hormone receptors. This binding induces a conformational change in the receptor, allowing it to interact with specific DNA sequences known as hormone response elements. This interaction leads to the recruitment of coactivators or corepressors, which modulate the transcription of target genes. Additionally, Norethindrone 3-Ethyl Ether can inhibit or activate various enzymes involved in steroid metabolism, further influencing its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norethindrone 3-Ethyl Ether can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat. Long-term studies have shown that Norethindrone 3-Ethyl Ether can have sustained effects on cellular function, particularly in terms of gene expression and cellular metabolism. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of Norethindrone 3-Ethyl Ether vary with different dosages in animal models. At lower doses, it can effectively modulate reproductive functions without significant adverse effects. At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications .
Metabolic Pathways
Norethindrone 3-Ethyl Ether is involved in several metabolic pathways, primarily those related to steroid metabolism. It is metabolized by enzymes such as cytochrome P450 (CYP3A4) and 5α-reductase, which convert it into various metabolites. These metabolic processes can influence the compound’s bioavailability and biological activity. Additionally, Norethindrone 3-Ethyl Ether can affect metabolic flux and metabolite levels, particularly in tissues involved in steroidogenesis .
Transport and Distribution
Within cells and tissues, Norethindrone 3-Ethyl Ether is transported and distributed through interactions with transporters and binding proteins. It binds to SHBG, which regulates its distribution and bioavailability. The compound can also be transported across cell membranes via passive diffusion and active transport mechanisms. Its localization and accumulation within specific tissues are influenced by these transport processes .
Subcellular Localization
Norethindrone 3-Ethyl Ether is localized within various subcellular compartments, including the nucleus, where it exerts its effects on gene expression. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These mechanisms ensure that Norethindrone 3-Ethyl Ether reaches its specific sites of action within the cell .
属性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUNBJUTBPRZJT-ZCPXKWAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021161 | |
| Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96487-85-3 | |
| Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96487-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norethindrone 3-ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17alpha)-3-ethoxy-19-norpregna-3,5-dien-20-yn-17-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORETHINDRONE 3-ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWL75G8KB6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-BROMO-2-PHENYLIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/no-structure.png)
![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)
![1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea](/img/structure/B582679.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)

![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)




